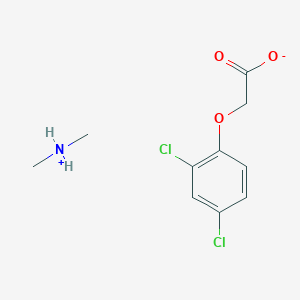
Acide 4-phényl-1H-pyrrole-3-carboxylique
Vue d'ensemble
Description
4-Phenyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is a solid substance and has a molecular weight of 187.2 .
Molecular Structure Analysis
The molecular structure of 4-phenyl-1H-pyrrole-3-carboxylic acid is characterized by a pyrrole ring bound to a phenyl group . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
4-Phenyl-1H-pyrrole-3-carboxylic acid is a solid substance . It has a molecular weight of 187.2 . More detailed physical and chemical properties would require specific experimental data .Applications De Recherche Scientifique
Applications pharmaceutiques
Le sous-unité pyrrole, qui fait partie de l'acide 4-phényl-1H-pyrrole-3-carboxylique, a diverses applications dans les composés thérapeutiquement actifs . Il s'agit notamment de fongicides, d'antibiotiques, d'anti-inflammatoires, d'hypolipidémiants et d'agents antitumoraux . Ils sont connus pour inhiber la transcriptase inverse [virus de l'immunodéficience humaine de type 1 (VIH-1)] et les protéines kinases des ADN polymérases cellulaires .
Propriétés anticancéreuses
L'this compound a montré un potentiel dans le domaine biomédical en raison de ses activités antitumorales. Cela en fait un composé prometteur pour plusieurs applications biomédicales.
Activités antivirales et antibactériennes
L'this compound présente également des activités antivirales et antibactériennes. Cela en fait un composé précieux dans le développement de nouveaux médicaments et traitements.
Applications en science des matériaux
En science des matériaux, l'this compound peut être utilisé dans la synthèse de matériaux polymères. Il peut également être utilisé comme matériau pour la préparation de capteurs optiques.
Synthèse d'antagonistes de la cholécystokinine
L'acide pyrrole-3-carboxylique, qui fait partie de l'this compound, est utile pour la synthèse d'antagonistes de la cholécystokinine . Ce sont des médicaments qui bloquent l'action de la cholécystokinine, une hormone qui stimule la digestion des graisses et des protéines.
Synthèse d'antihypertenseurs benzopyraniques
L'acide pyrrole-3-carboxylique est également utilisé pour la synthèse d'antihypertenseurs benzopyraniques . Ce sont des médicaments utilisés pour traiter l'hypertension artérielle.
Synthèse d'azépinediones
L'acide pyrrole-3-carboxylique est utilisé pour la préparation d'azépinediones . Ce sont des composés avec des applications thérapeutiques potentielles.
Préparation d'électrodes modifiées
L'acide pyrrole-3-carboxylique est utilisé pour la préparation d'une électrode en graphite de crayon modifiée par du poly(acide pyrrole-3-carboxylique) . Cette électrode modifiée peut être utilisée pour la détermination de la sérotonine (SER) dans les échantillons de sérum sanguin et d'urine .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
Pyrrole derivatives have been known to interact with various biological targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Pyrrole derivatives have been implicated in a variety of biological processes, suggesting that they may affect multiple pathways .
Propriétés
IUPAC Name |
4-phenyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAUZUSKFWENMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364015 | |
| Record name | 4-phenyl-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132040-12-1 | |
| Record name | 4-phenyl-1H-pyrrole-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide in pharmaceutical synthesis?
A: This compound serves as a crucial intermediate in the synthesis of Atorvastatin Calcium [, , , , ]. Atorvastatin Calcium is a widely prescribed medication classified as an HMG-CoA reductase inhibitor, commonly used to manage hyperlipidemia and hypercholesterolemia [].
Q2: What innovative synthetic approaches have been explored for producing 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide?
A: Recent research has focused on developing improved synthetic processes for this important intermediate. One notable approach utilizes methyl cyanoacetate as the starting material, transforming it into the target compound through a series of eight or fewer steps [, ]. This method also yields other valuable intermediates useful in the overall synthesis.
Q3: Beyond the synthesis using methyl cyanoacetate, are there other reported methods for preparing 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide?
A: Yes, alternative synthetic routes have been explored. One such method involves the reaction of a compound structurally similar to the target molecule with a transition metal catalyst, a hydrogen source, and a base []. This reaction yields an intermediate which is then further modified in subsequent steps to arrive at the final compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)









